

Application Note: Structural Determination of Magnesium L-Lactate Trihydrate

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Compound of Interest

Compound Name: *Magnesium 2-hydroxypropanoate trihydrate*

CAS No.: *1220086-24-7*

Cat. No.: *B1145714*

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H
O
)
· 3H
O]

Executive Summary

Magnesium L-Lactate Trihydrate is a high-bioavailability magnesium salt used extensively in pharmaceutical formulations and chiral resolution processes. As a coordination complex involving a chiral ligand (L-lactate) and lattice water, its crystalline stability is governed by a complex hydrogen-bonding network.

This protocol outlines the end-to-end workflow for determining its atomic structure. Critical emphasis is placed on cryogenic data collection to stabilize the disordered water channels and

absolute structure determination (Flack parameter) to verify the enantiomeric purity of the L-isomer.

Chemical & Crystallographic Profile

Before initiating diffraction, the target parameters must be defined to validate the solution.

Parameter	Specification	Notes
Formula	Mg(C	Coordination complex
	H	
	O	
)	
	· 3H	
	O	
Chirality	Chiral (L-isomer)	Expect non-centrosymmetric Space Group (e.g.,)
Coordination	Octahedral Mg	Typically coordinated by carboxylate O and hydroxyl O
Hydration	Trihydrate	Water molecules likely bridge lattice layers
Stability	Efflorescent	Crystals may lose water at RT; handle in oil

Phase 1: Crystallogenesis & Sample Preparation

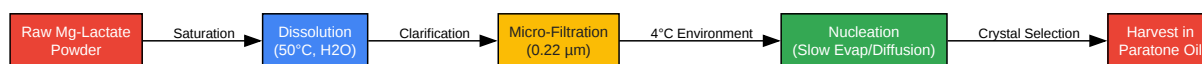
High-quality single crystals are the bottleneck of this analysis. Magnesium lactate is highly soluble in water (>70 g/L), making uncontrolled precipitation common.

Optimized Crystallization Protocol (Slow Evaporation)

Objective: Grow block-like crystals >0.2 mm suitable for X-ray diffraction.

- Soluration: Dissolve 500 mg of Magnesium L-Lactate powder in 5 mL of deionized water at 50°C.
- Filtration: Filter the warm solution through a 0.22 m PTFE syringe filter into a clean scintillation vial to remove nucleation sites (dust).
- Antisolvent Layering (Optional): Carefully layer 2 mL of Ethanol or Acetone on top of the aqueous solution.
- Growth: Cover with parafilm, punch 3 small holes, and store in a vibration-free environment at 4°C. Lower temperature encourages hydrate stability.
- Harvesting: Crystals should appear within 48-72 hours.

Workflow Visualization



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Figure 1: Critical path for obtaining diffraction-quality single crystals.

Phase 2: Data Collection Strategy

Magnesium lactate trihydrate contains light atoms (Mg, C, H, O) and significant water content. [1][2] The data collection strategy must account for weak scattering and potential dehydration.

Instrument Configuration

- Source: Cu-K

(

Å) is strongly recommended over Mo-K

- Reasoning: The anomalous scattering signal of Magnesium and Oxygen is negligible with Molybdenum radiation. Copper radiation maximizes the diffracted intensity for light atoms and allows for a more reliable determination of absolute configuration (Flack parameter) if the crystal quality is high.
- Detector Distance: 40–50 mm (maximize resolution to 0.80 Å).

Environmental Control (Critical)

- Temperature: 100 K (Liquid Nitrogen stream).
 - Causality: Lattice water molecules in trihydrates often exhibit high thermal motion or disorder at room temperature. Cooling to 100 K "freezes" these motions, sharpening the diffraction spots and allowing for precise hydrogen atom location.
- Mounting: Mount the crystal in Paratone-N oil (or equivalent cryo-oil) on a MiTeGen loop.
 - Warning: Do not let the crystal dry in air. Efflorescence (loss of water) will destroy the lattice crystallinity immediately.

Phase 3: Structure Solution & Refinement

This phase transforms raw diffraction images into a precise atomic model.

Space Group Determination

- Expectation: Since the ligand is enantiopure (L-lactate), the space group cannot contain inversion centers or mirror planes.
- Target Space Group: Orthorhombic

is the most common space group for chiral organic salts.
- Validation: If the software suggests

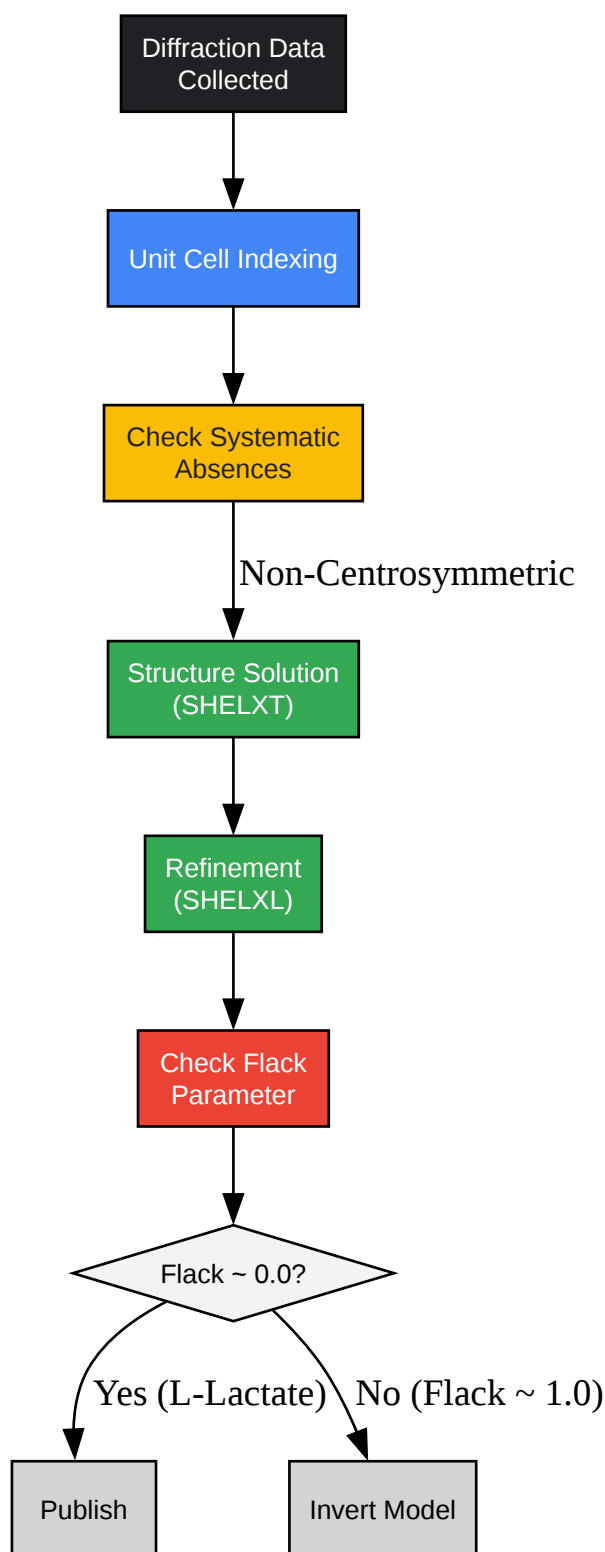
or

, you likely have a racemic mixture (DL-lactate) or a twinned crystal mimicking higher symmetry.

Refinement Logic (SHELXL / Olex2)

- Phasing: Use Dual Space methods (SHELXT) to locate Mg and O atoms.
- Assignment: Assign Carbon atoms to the electron density peaks forming the lactate backbone.
- Water Location: Locate the three water molecules () in the difference Fourier map ().
- Hydrogen Handling:
 - Carbon-bound H: Place geometrically (HFIX).
 - Water-bound H: Locate manually in the electron density map if data quality permits. If not, use a riding model but constrain the O-H bond lengths (DFIX 0.85).
- Absolute Structure: Refine the Flack Parameter.
 - Flack
0.0: Correct absolute structure (L-Lactate).
 - Flack
1.0: Inverted structure (Check if you have D-Lactate).

Decision Logic Diagram



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Figure 2: Logical flowchart for solving chiral structures.

Critical Structural Insights (The "Why")

When analyzing the final structure, verify these chemical features to ensure scientific integrity:

- Mg Coordination Sphere: The Magnesium ion should be octahedrally coordinated (Coordination Number = 6). Typically, this involves:
 - Chelation by the
 - hydroxy group and the carboxylate oxygen of the lactate.
 - Direct coordination by at least one water molecule (apical position).
- Hydrogen Bonding Network: The "Trihydrate" designation implies three water molecules.^[3]
 - Check if all three are structural (bound to Mg) or if some are interstitial (held only by H-bonds).
 - Verification: Interstitial waters usually have higher thermal parameters (Ueq) than coordinated waters.
- Lattice Packing: In L-lactate, the packing is governed by hydrophobic interactions between methyl groups and hydrophilic channels of water/carboxylate interactions.

References

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